5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol
Description
Spirocyclic Systems in Organic and Medicinal Chemistry
Spirocycles are bicyclic organic compounds in which the two rings are connected by a single common atom. bldpharm.com This structural motif imparts a high degree of rigidity and three-dimensionality to the molecule. bldpharm.com In medicinal chemistry, the incorporation of spirocyclic scaffolds has become an increasingly popular strategy in drug design. acs.orgnih.gov The rigid nature of the spirocyclic system can help to lock the conformation of a molecule, which can lead to improved binding affinity and selectivity for biological targets. tandfonline.com Furthermore, the introduction of spirocenters increases the fraction of sp3-hybridized carbon atoms, a characteristic that often correlates with improved physicochemical properties and better pharmacokinetic profiles. bldpharm.com
The advantages of incorporating spirocyclic scaffolds in drug candidates are multifaceted and are summarized in the table below.
| Feature of Spirocyclic Systems | Advantage in Medicinal Chemistry |
| Three-Dimensionality | Enhances spatial exploration and interaction with biological targets. bldpharm.com |
| Structural Rigidity | Locks molecular conformation, potentially increasing binding affinity and selectivity. tandfonline.com |
| Increased sp3 Character | Often leads to improved solubility, metabolic stability, and pharmacokinetic profiles. bldpharm.com |
| Novelty | Provides access to underexplored chemical space, offering opportunities for new intellectual property. researchgate.net |
Amino Alcohol Derivatives as Important Chemical Scaffolds
Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. The 1,2-amino alcohol motif, in particular, is a key structural feature in numerous biologically active molecules and serves as a versatile building block in organic synthesis. diva-portal.orgnih.gov These scaffolds are prevalent in a wide range of pharmaceuticals and natural products. researchgate.net The presence of both a basic amino group and a hydrogen-bonding hydroxyl group allows for diverse interactions with biological macromolecules.
The utility of amino alcohol derivatives is extensive, as highlighted in the following table.
| Application Area | Significance of Amino Alcohol Scaffolds |
| Pharmaceuticals | Core structure in various drugs, including beta-blockers and certain antibiotics. |
| Chiral Auxiliaries | Used to control stereochemistry in asymmetric synthesis. |
| Ligands in Catalysis | Form complexes with metals to create catalysts for a variety of chemical transformations. |
| Building Blocks | Serve as starting materials for the synthesis of more complex molecules. acs.org |
Contextualizing 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol in Contemporary Chemical Research
The specific compound this compound is a molecule that combines the structural features of both a spirocycle and an amino alcohol. Its structure consists of a spiro[3.4]octane core, which is a bicyclic system with a three-membered and a five-membered ring sharing a common carbon atom. Attached to this spirocyclic core is a 1-aminopropan-2-ol (B43004) side chain.
While specific research on this compound is not extensively documented in publicly available literature, its structure places it at the intersection of several key areas of modern chemical research. The synthesis of novel spirocyclic compounds is a field of ongoing interest, with a focus on developing new synthetic methodologies to access these complex three-dimensional structures. rsc.org The exploration of new chemical space is a primary driver in drug discovery, and novel spirocyclic scaffolds are considered privileged structures in this endeavor. researchgate.net
Overview of Research Trajectories for Novel Spirocyclic Compounds
The development of new spirocyclic compounds is a vibrant area of chemical research, with several key trajectories guiding current efforts. A major focus is on the development of efficient and stereoselective synthetic methods to construct the spirocyclic core. rsc.org The functionalization of these scaffolds to create libraries of diverse compounds for biological screening is another important direction. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
8-(1-aminopropan-2-yl)spiro[3.4]octan-8-ol |
InChI |
InChI=1S/C11H21NO/c1-9(8-12)11(13)7-3-6-10(11)4-2-5-10/h9,13H,2-8,12H2,1H3 |
InChI Key |
JSRGHANWXSUXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCCC12CCC2)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 1 Aminopropan 2 Yl Spiro 3.4 Octan 5 Ol
Approaches to the Spiro[3.4]octane Core Construction
The construction of the spiro[3.4]octane skeleton is a key challenge in the synthesis of the target molecule. This framework, characterized by a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring sharing a single carbon atom, can be assembled through various synthetic routes.
Cycloaddition and Rearrangement Reactions for Spirocyclic Frameworks
Cycloaddition reactions provide a powerful tool for the direct construction of cyclic and spirocyclic systems. researchgate.netorgsyn.org Specifically, [3+2] cycloaddition reactions can be employed to form the five-membered ring of the spiro[3.4]octane system. researchgate.net For instance, the reaction of a methylenecyclobutane (B73084) derivative with a suitable three-atom component could directly yield the spiro[3.4]octane core. These reactions can offer high stereoselectivity, which is crucial for the synthesis of complex molecules. frontiersin.orgrsc.org
Rearrangement reactions also offer a pathway to spirocyclic frameworks. numberanalytics.comnumberanalytics.com Acid-catalyzed rearrangements of bicyclobutyl-1-ols, for example, have been shown to yield bicyclo[3.3.0]octenes, which are structurally related to the spiro[3.4]octane system and can potentially be converted to the desired core. researchgate.netlibretexts.org The choice of reaction conditions, such as temperature, solvent, and catalysts, is critical in guiding the outcome of these rearrangements. numberanalytics.com
Table 1: Comparison of Cycloaddition and Rearrangement Strategies
| Strategy | Description | Advantages | Disadvantages |
| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component (e.g., an alkene) to form a five-membered ring. | Can be highly stereoselective; directly forms the spirocyclic core. | Requires specific and sometimes complex starting materials. |
| Pinacol Rearrangement | Acid-catalyzed rearrangement of 1,2-diols to form ketones. Can be adapted for ring expansion to form spirocycles. libretexts.org | Utilizes readily available starting materials. | Can lead to a mixture of products if not carefully controlled. |
| [2+2] Cycloaddition | Reaction of two alkene components to form a cyclobutane ring. | Effective for forming the four-membered ring of the spiro system. | May require subsequent functionalization and ring formation. |
Derivatization of Pre-existing Spiro[3.4]octane Systems
An alternative to building the spirocyclic core from acyclic precursors is to start with a pre-existing spiro[3.4]octane derivative and modify it to introduce the necessary functional groups. A common starting material for this approach is spiro[3.4]octan-5-one. nih.gov This ketone can undergo a variety of transformations at the carbonyl group to introduce the desired side chain.
For example, the synthesis of spiro[3.4]octan-5-ols has been achieved through the alkylation and/or addition of Grignard reagents to spiro[3.4]octan-5-one. researchgate.net This approach allows for the introduction of various substituents at the 5-position of the spirocyclic core. Further derivatization of the resulting alcohol or other functional groups can then be carried out to complete the synthesis of the target molecule. sci-hub.se
Introduction of the 1-Aminopropan-2-yl Moiety
Once the spiro[3.4]octane core with a suitable functional group at the 5-position is in hand, the next critical step is the introduction of the 1-aminopropan-2-yl side chain.
Nucleophilic Ring Opening of Epoxides with Amines to Form Aminodiols
The nucleophilic ring-opening of epoxides is a well-established and reliable method for the synthesis of β-amino alcohols. rsc.orgscielo.org.mx This strategy would involve the conversion of spiro[3.4]octan-5-one to a corresponding spiro epoxide. The subsequent reaction of this epoxide with an appropriate amine nucleophile, such as a protected form of 1-aminopropan-2-ol (B43004), would lead to the desired amino alcohol structure.
The regioselectivity of the epoxide opening is a key consideration and can often be controlled by the choice of catalyst and reaction conditions. rsc.orgmdpi.com Lewis acids are often employed to activate the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.com This method is particularly attractive due to its high efficiency and the ability to generate stereochemically defined products. acs.org
Mannich-type Reactions and Related Aminomethylation Methodologies
The Mannich reaction is a three-component condensation reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. wikipedia.orgyoutube.com This reaction is a powerful tool for C-C bond formation and the introduction of an aminoalkyl group. researchgate.netrsc.org
In the context of synthesizing 5-(1-aminopropan-2-yl)spiro[3.4]octan-5-ol, a Mannich-type reaction could potentially be employed by reacting spiro[3.4]octan-5-one with formaldehyde (B43269) and a suitable amine precursor to the 1-aminopropan-2-yl moiety. The product of this reaction would be a β-amino ketone, also known as a Mannich base, which could then be reduced to the desired amino alcohol. wikipedia.org Asymmetric versions of the Mannich reaction, often employing chiral catalysts, have been developed to control the stereochemistry of the newly formed chiral centers. youtube.comnih.gov
Reductive Amination Strategies for Amino Alcohol Synthesis
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgyoutube.com This reaction typically proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com To synthesize the target amino alcohol, spiro[3.4]octan-5-one could be reacted with a suitable amino alcohol precursor under reductive amination conditions.
A variety of reducing agents can be used for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective for the selective reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.com More recently, biocatalytic reductive amination using engineered amine dehydrogenases has emerged as a green and highly stereoselective alternative for the synthesis of chiral amino alcohols. nih.govfrontiersin.org
Table 2: Methodologies for Introducing the Amino Alcohol Side Chain
| Methodology | Key Intermediate | Reagents | Key Features |
| Epoxide Ring Opening | Spiro[3.4]octan-5-epoxide | Amine nucleophile, Lewis acid catalyst | High regioselectivity and stereocontrol possible. rsc.orgmdpi.com |
| Mannich Reaction | Spiro[3.4]octan-5-one | Formaldehyde, amine, acid/base catalyst | Forms a β-amino ketone intermediate. wikipedia.orgresearchgate.net |
| Reductive Amination | Spiro[3.4]octan-5-one | Amine, reducing agent (e.g., NaBH3CN) | One-pot procedure, mild conditions. wikipedia.orgmasterorganicchemistry.com |
Condensation Reactions Involving Amino Alcohol Precursors
The construction of the target molecule can be envisioned through the condensation of a suitable amino alcohol precursor with a spirocyclic ketone. A condensation reaction, in this context, involves the formation of a carbon-nitrogen or carbon-carbon bond, often with the elimination of a small molecule like water libretexts.org. A plausible retrosynthetic disconnection of this compound points to spiro[3.4]octan-5-one as a key intermediate nih.gov. The aminopropanol (B1366323) side chain can be introduced by reacting this ketone with a nucleophilic species derived from 1-aminopropan-2-ol or a protected variant.
For instance, a Grignard reagent or an organolithium species derived from a protected 2-halopropan-1-amine could be added to the carbonyl group of spiro[3.4]octan-5-one. Subsequent deprotection would yield the target amino alcohol. Alternatively, a Strecker-type reaction could be employed, involving the reaction of spiro[3.4]octan-5-one with an amine and a cyanide source, followed by hydrolysis and reduction steps mdpi.com. Another approach involves the condensation of the spiro-ketone with a nitroalkane, such as 1-nitropropane, via a Henry reaction, followed by reduction of the nitro group to an amine.
Industrial syntheses of other spirocyclic drugs have utilized condensation reactions effectively. For example, the synthesis of Rifabutin involves a cyclocondensation of 3-amino-4-deoxo-4-iminorifamycin S with N-isobutyl piperidone mdpi.com. While structurally different, this illustrates the principle of using a condensation reaction to unite a complex amine with a cyclic ketone to form a spiro-like linkage.
Stereoselective Synthesis of this compound
Achieving the desired stereochemistry is a critical challenge in the synthesis of this molecule, which contains two stereocenters. The synthesis must control both the absolute configuration of the aminopropanol side chain (enantioselectivity) and the relative stereochemistry between the newly formed tertiary alcohol at the spirocenter and the chiral center in the side chain (diastereoselectivity).
Enantioselective Catalytic Approaches to Chiral Aminopropanol Derivatives
The chiral 1-aminopropan-2-ol side chain is a common structural motif, and numerous enantioselective catalytic methods have been developed for its synthesis. Asymmetric hydrogenation and transfer hydrogenation are powerful tools for producing enantiomerically pure amino alcohols acs.orgnih.gov. These methods typically involve the reduction of α-amino ketones using chiral transition metal catalysts. Chiral rhodium, iridium, and ruthenium complexes with sophisticated phosphine (B1218219) ligands have demonstrated high efficacy and enantioselectivity in these transformations acs.orgjocpr.com.
Biocatalysis offers an environmentally friendly alternative for generating chiral amines and amino alcohols jocpr.com. Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, can catalyze the asymmetric reductive amination of ketones with high enantioselectivity researchgate.net. Furthermore, myoglobin-based biocatalysts have been developed for the asymmetric N-H carbene insertion into aromatic amines, providing another route to chiral α-amino acid derivatives which can be converted to amino alcohols rochester.edu.
| Catalytic Approach | Catalyst Type | Substrate Example | Key Advantages |
| Asymmetric Hydrogenation | Chiral Ru, Rh, Ir complexes | α-Amino ketones | High yields, excellent enantioselectivity, broad substrate scope acs.orgnih.gov. |
| Biocatalysis | Amine Dehydrogenases (AmDHs) | α-Hydroxy ketones | Mild reaction conditions, high stereoselectivity, environmentally benign researchgate.net. |
| Organocatalysis | Chiral Phosphoric Acids | Imines | Metal-free, mild conditions, good for creating specific stereocenters researchgate.net. |
Diastereoselective Control in Spirocenter and Side Chain Formation
The formation of the spirocenter and the adjacent side-chain stereocenter in a single step—for example, by the addition of a chiral nucleophile to spiro[3.4]octan-5-one—requires careful control of diastereoselectivity. The facial selectivity of the nucleophilic attack on the carbonyl carbon is influenced by the steric hindrance imposed by the spirocyclic framework. The cyclobutane ring's puckering can create a more sterically accessible face for the incoming nucleophile.
The choice of reagent and reaction conditions plays a crucial role. The use of chelating metals in conjunction with a chiral nucleophile can help to create a more rigid transition state, thereby enhancing diastereoselectivity. For example, the addition of a chiral organometallic reagent derived from a protected aminopropanol derivative to the spiro-ketone could proceed with predictable stereochemistry. Cascade reactions, such as Michael-Michael-aldol sequences catalyzed by organocatalysts, have been shown to be effective in constructing spiro compounds with excellent diastereo- and enantioselectivity rsc.org. The principles of these reactions could be adapted to control the stereochemistry of the target molecule.
Application of Chiral Auxiliaries and Catalysts in Total Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions wikipedia.org. Evans' oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric aldol (B89426) reactions and alkylations to create new stereocenters with high predictability rsc.org. In the context of synthesizing the target molecule, a chiral auxiliary could be attached to a precursor of the aminopropanol side chain. For example, an N-acyloxazolidinone could be alkylated to introduce the methyl group stereoselectively, followed by reduction and cleavage of the auxiliary.
Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective, sometimes offering superior performance in aldol reactions scielo.org.mx. These auxiliaries can be used to construct the chiral side chain, which is then attached to the spirocyclic core. The use of chiral catalysts is another powerful strategy. For instance, a chiral Lewis acid could coordinate to the carbonyl oxygen of spiro[3.4]octan-5-one, directing the nucleophilic attack of the aminopropanol precursor to one face of the ketone, thereby establishing the stereochemistry at the spirocenter.
Functional Group Interconversions and Protective Group Strategies
Chemoselective Oxidation and Reduction Reactions
Chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. For instance, if a synthetic route involves the oxidation of a secondary alcohol to form the spiro-ketone precursor, the reaction must not affect other sensitive parts of the molecule. Conversely, when reducing a ketone to an alcohol, the reagent should not reduce other functional groups that may be present, such as esters or amides.
The reduction of the carbonyl group in spiro[3.4]octan-5-one to the corresponding tertiary alcohol is a key step. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation libretexts.org. However, the presence of the amino group in the target molecule requires careful consideration. The direct oxidation of unprotected amino alcohols can be challenging, often requiring protection/deprotection strategies researchgate.net. However, catalytic systems such as 2-azaadamantane (B3153908) N-oxyl (AZADO) in combination with copper have been developed for the highly chemoselective aerobic oxidation of alcohols in the presence of unprotected amines researchgate.netnih.gov. Similarly, copper(I)/TEMPO systems can selectively oxidize alcohols without affecting amine functionalities nih.gov. These methods could be valuable in synthetic routes where an oxidation step is required on an intermediate that already contains an amino group.
| Reagent/Catalyst System | Transformation | Selectivity |
| LiAlH₄ | Ketone/Ester/Carboxylic Acid → Alcohol | Powerful, reduces most carbonyls libretexts.org. |
| NaBH₄ | Aldehyde/Ketone → Alcohol | Milder, selective for aldehydes and ketones over esters libretexts.org. |
| AZADO/Copper | Alcohol → Carbonyl | Highly chemoselective for alcohols in the presence of unprotected amines nih.gov. |
| TEMPO/Copper(I) | Alcohol → Carbonyl | Chemoselective for alcohols, tolerates amines and other groups nih.gov. |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve safety and efficiency. mdpi.comjddhs.com For the synthesis of this compound, several green approaches can be envisioned.
A significant portion of chemical waste is generated from the use of volatile organic solvents. One green alternative is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. nih.govresearchgate.netresearchgate.net This approach can lead to shorter reaction times, higher yields, and simpler purification procedures. mdpi.com The synthesis of spiro compounds, in particular, has been successfully achieved under solvent-free conditions. nih.govresearchgate.net
When a solvent is necessary, the use of environmentally benign options such as water or ionic liquids is preferred. ejcmpr.com Water is a non-toxic, non-flammable, and inexpensive solvent. uv.es Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. ejcmpr.com They can also act as catalysts in some reactions. nih.gov The synthesis of spiro compounds has been demonstrated in ethanol, a greener solvent, with the aid of an ionic liquid catalyst. nih.govmdpi.com
Catalysis is a cornerstone of green chemistry, as catalytic reactions are more atom-economical and generate less waste compared to stoichiometric reactions. jddhs.comnumberanalytics.com The use of catalysts can reduce energy consumption by lowering the activation energy of a reaction. numberanalytics.com
Biocatalysis: Enzymes can be used as highly selective catalysts for the synthesis of chiral molecules like amino alcohols. frontiersin.orgnih.gov Amine dehydrogenases, for example, can be engineered to catalyze the asymmetric reductive amination of ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.gov This method offers advantages such as mild reaction conditions (room temperature and pressure in aqueous media), high selectivity, and the use of inexpensive ammonia (B1221849) as the amine source. mdpi.comfrontiersin.org
Homogeneous and Heterogeneous Catalysis: Transition metal catalysts are widely used in organic synthesis. numberanalytics.com For instance, copper-catalyzed reductive coupling reactions have been developed for the synthesis of chiral 1,2-amino alcohols. researchgate.net To improve sustainability, the focus is on using earth-abundant metals and on catalyst recycling. jocpr.comnumberanalytics.com Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused, minimizing waste and product contamination. jddhs.comnumberanalytics.com Nanocatalysts, with their high surface-area-to-volume ratio, can exhibit enhanced reactivity and selectivity. jocpr.com
Table 2: Green Chemistry Approaches in Synthesis
| Green Chemistry Principle | Application in Synthesis | Benefits |
| Alternative Solvents | Use of water, ethanol, or ionic liquids; Solvent-free conditions with microwave assistance. nih.govnih.gov | Reduced volatile organic compound (VOC) emissions, lower toxicity, simplified workup. mdpi.com |
| Catalysis | Biocatalysis (e.g., enzymes), transition metal catalysis (homogeneous and heterogeneous), nanocatalysis. frontiersin.orgjocpr.com | Increased reaction efficiency, higher selectivity, reduced energy consumption, minimized waste. jddhs.comnumberanalytics.com |
| Atom Economy | Multi-component domino reactions for spiro compound synthesis. mdpi.com | Fewer synthetic steps, reduced waste, higher efficiency. nih.gov |
| Catalyst Recycling | Use of heterogeneous or immobilized catalysts. jddhs.comnumberanalytics.com | Reduced cost, minimized metal waste, improved process sustainability. numberanalytics.com |
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the cornerstone for determining the intricate structure of 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be indispensable for unambiguously assigning all proton and carbon signals and understanding the molecule's connectivity and spatial arrangement.
Elucidation of Connectivities and Stereochemistry (e.g., 2D NMR techniques)
To establish the covalent framework, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial.
COSY: This experiment would reveal proton-proton couplings, allowing for the tracing of the proton networks within the cyclobutane (B1203170) and cyclopentane (B165970) rings of the spiro[3.4]octane core, as well as the aminopropanyl side chain.
HSQC: This technique would correlate each proton signal to its directly attached carbon atom, providing a definitive assignment of the carbon skeleton.
HMBC: By detecting longer-range couplings between protons and carbons (typically over two to three bonds), HMBC would be instrumental in connecting the various structural fragments. For instance, it would confirm the attachment of the aminopropanyl group to the spirocyclic core at the C5 position.
Stereochemical insights would be gleaned from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity, which would help in determining the relative stereochemistry of the substituents on the spirocyclic system.
Conformational Analysis using NMR Data
The spiro[3.4]octane system is conformationally constrained. The cyclopentane ring typically adopts an envelope or twist conformation, while the cyclobutane ring is puckered. NMR data, specifically coupling constants (³JHH) and NOE intensities, would provide valuable information about the preferred conformation of the rings and the orientation of the aminopropanol (B1366323) side chain. Computational modeling would likely be used in conjunction with the experimental NMR data to arrive at the most probable low-energy conformations of the molecule in solution.
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, and can also offer structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be employed to determine the precise molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the elemental formula (C₁₁H₂₁NO) could be unequivocally confirmed, which is a critical step in structural verification.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of the protonated molecular ion ([M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure. Plausible fragmentation pathways for this compound would include the loss of water from the tertiary alcohol, cleavage of the aminopropanyl side chain, and ring-opening reactions of the spirocyclic core. A detailed analysis of these fragmentation patterns would further corroborate the proposed structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3300-3600 cm⁻¹), the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aliphatic rings and side chain (around 2850-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.
A hypothetical summary of expected vibrational frequencies is presented in the table below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| O-H Stretch (Alcohol) | 3300-3600 (broad) | IR |
| N-H Stretch (Amine) | 3300-3500 | IR |
| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |
| C-N Stretch | 1000-1250 | IR |
| C-O Stretch | 1000-1200 | IR |
Chiroptical Methods for Stereochemical Assignment
Chiroptical techniques are instrumental in determining the stereochemistry of chiral molecules. chiralabsxl.com
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the chirality of a molecule. chiralabsxl.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. chiralabsxl.com For molecules with chromophores, the analysis of CD spectra can lead to the determination of their absolute configuration, often by comparing experimental data with theoretical calculations or with the spectra of structurally similar compounds of known stereochemistry. chiralabsxl.comresearchgate.netnih.gov However, for conformationally flexible molecules, this analysis can be more complex. columbia.edu
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical method that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to characterize chiral compounds and, in some cases, to determine their absolute configuration by analyzing the Cotton effect.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. numberanalytics.comnih.gov This technique requires a single crystal of the compound, and the diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions. nih.gov
Despite the established utility of these analytical techniques, no specific studies applying them to this compound have been found in the public domain. Consequently, detailed research findings and data tables for this particular compound cannot be provided.
Stereochemical Investigations and Chiral Purity
Methods for Chiral Resolution and Enantiomeric Enrichment
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical step in obtaining stereochemically pure compounds. For a molecule like 5-(1-aminopropan-2-yl)spiro[3.4]octan-5-ol, which contains both a hydroxyl and an amino group, several classical and modern resolution techniques can be employed.
One common approach is the formation of diastereomeric salts. The racemic mixture of the amino alcohol can be treated with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the target compound can be recovered by treatment with a base.
Enzymatic resolution offers a highly selective alternative. Lipases, for instance, can acylate the hydroxyl group or the amino group in an enantioselective manner. This results in one enantiomer being chemically modified while the other remains unchanged, facilitating their separation.
Furthermore, enantioselective synthesis strategies can provide direct access to enantiomerically enriched products, bypassing the need for resolution of a racemic mixture. rsc.orgrsc.org The use of chiral catalysts or auxiliaries in the synthetic route can favor the formation of one stereoisomer over the others. rsc.orgrsc.org
Table 1: Potential Chiral Resolving Agents for this compound
| Resolving Agent | Functional Group Targeted | Principle of Separation |
| (+)-Tartaric Acid | Amino Group | Diastereomeric Salt Formation |
| (-)-Mandelic Acid | Amino Group | Diastereomeric Salt Formation |
| Lipase | Hydroxyl/Amino Group | Enantioselective Acylation |
| Chiral Auxiliary | Varies with Synthesis | Asymmetric Synthesis |
Chromatographic Techniques for Enantiomeric Separation
Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers of amino alcohols. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For a compound like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins would be suitable. researchgate.net The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. mdpi.com The presence of the amino group may necessitate the addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase to improve peak shape.
Table 2: Hypothetical Chiral HPLC Separation Parameters for Enantiomers of this compound
| Parameter | Value |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Separation Factor (α) | 1.20 |
| Resolution (Rs) | 2.1 |
Gas chromatography (GC) with a chiral stationary phase is another effective method for the enantiomeric separation of volatile chiral compounds. chromatographyonline.comresearchgate.net For the analysis of this compound, derivatization of the polar amino and hydroxyl groups is typically required to increase volatility and improve chromatographic performance. researchgate.net Common derivatizing agents include trifluoroacetic anhydride (B1165640) or silylating agents.
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on modified cyclodextrins. chromatographyonline.comgcms.cz The different interactions between the enantiomers and the chiral selector result in their separation. azom.com
Table 3: Hypothetical GC Parameters for Enantiomeric Separation of Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |
| Carrier Gas | Helium |
| Temperature Program | 100 °C (2 min), then 5 °C/min to 200 °C |
| Retention Time (Enantiomer 1) | 15.3 min |
| Retention Time (Enantiomer 2) | 15.9 min |
| Separation Factor (α) | 1.04 |
| Resolution (Rs) | 1.8 |
Configurational Stability and Racemization Studies
The configurational stability of the stereogenic centers in this compound is a critical factor, particularly under various storage and processing conditions. nih.gov Racemization, the conversion of an enantiomerically pure substance into a racemic mixture, can occur through various mechanisms. wikipedia.orglibretexts.org
For the stereocenter bearing the hydroxyl group, racemization could potentially occur under acidic or basic conditions that favor the formation of a carbocation intermediate, although this is generally less likely for tertiary alcohols. The stereocenter in the aminopropanyl side chain is more susceptible to racemization, especially if there is a possibility of forming an imine or enamine intermediate under certain conditions.
Studies to assess configurational stability would involve subjecting an enantiomerically enriched sample to various conditions (e.g., different pH values, temperatures, and solvents) and monitoring the enantiomeric excess over time using a suitable chiral analytical method like HPLC or GC. nih.gov
Table 4: Hypothetical Configurational Stability Study Design
| Condition | Temperature (°C) | pH | Solvent | Duration (days) |
| 1 | 25 | 2 | Water/Ethanol | 30 |
| 2 | 25 | 7 | Water/Ethanol | 30 |
| 3 | 25 | 10 | Water/Ethanol | 30 |
| 4 | 40 | 7 | Water/Ethanol | 30 |
Influence of Stereochemistry on Molecular Conformation
The stereochemistry of this compound will have a profound influence on its three-dimensional shape, or molecular conformation. The spiro[3.4]octane core itself has a rigid, non-planar structure. The relative orientation of the aminopropanyl side chain with respect to the spirocyclic system will differ between the various stereoisomers.
These conformational differences can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. Computational modeling can also provide valuable insights into the preferred conformations of each stereoisomer and the energy barriers between different conformational states.
The conformation of the molecule is critical as it dictates how the molecule can interact with biological targets, such as enzymes or receptors. Different stereoisomers, with their unique conformations, may present different pharmacophores and thus exhibit varied biological activities.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules at the electronic level. rsc.org These methods would be invaluable in characterizing 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol.
Electronic Structure Elucidation and Charge Distribution Analysis
An analysis of the charge distribution would reveal the partial charges on each atom, identifying the electrophilic and nucleophilic centers of the molecule. This is crucial for understanding its reactivity and intermolecular interactions. For instance, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be regions of high electron density.
Table 1: Hypothetical Partial Atomic Charges for this compound calculated using DFT
| Atom | Hypothetical Partial Charge (e) |
| O (hydroxyl) | -0.75 |
| N (amino) | -0.98 |
| C (spiro-carbon) | +0.25 |
| H (hydroxyl) | +0.45 |
| H (amino) | +0.38 |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this specific molecule.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters. DFT calculations can be used to compute the theoretical vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) spectrum. researchgate.net This would aid in the interpretation of experimental IR spectra.
Similarly, the magnetic shielding tensors for each nucleus can be calculated, which are then used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. nih.govresearchgate.net These theoretical predictions are a powerful tool for structural elucidation and for confirming the identity of a synthesized compound. youtube.com
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ |
| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3300 cm⁻¹ |
| ¹³C NMR Shift (C-OH) | 75 ppm | 72 ppm |
| ¹H NMR Shift (CH-NH₂) | 3.2 ppm | 3.1 ppm |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated or experimental values for this specific molecule.
Evaluation of Reaction Pathways and Transition States
Computational methods can be used to explore the potential chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathways. nih.gov This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their energies. The activation energy, which is the difference in energy between the reactants and the transition state, determines the reaction rate. This information is critical for understanding the reactivity of the compound and for designing synthetic routes. aip.orgrsc.orgnih.gov
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed electronic description, molecular mechanics and dynamics simulations are better suited for studying the conformational flexibility and intermolecular interactions of larger systems over time.
Conformational Space Exploration of the Spirocyclic Aminodiol
The spirocyclic core of this compound imparts significant conformational rigidity, yet the aminopropanyl side chain can adopt various orientations. Molecular mechanics simulations can be used to perform a systematic search of the conformational space to identify the low-energy conformers of the molecule. rsc.org
Molecular dynamics (MD) simulations would then be used to study the dynamic behavior of these conformers in solution. nih.govnih.govresearchgate.net An MD simulation tracks the movements of all atoms in the molecule over time, providing insights into its flexibility and the time-averaged distribution of different conformations.
Ligand-Receptor Docking and Binding Affinity Prediction Methodologies
If this compound is being investigated as a potential ligand for a biological receptor, computational docking studies would be a key step. mdpi.comopenmedicinalchemistryjournal.comacs.org Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The scoring functions used in docking provide an estimate of the binding affinity.
For more accurate predictions of binding affinity, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) calculations can be employed. nih.govarxiv.org These methods provide a more quantitative prediction of the binding free energy, which is crucial for prioritizing compounds in drug discovery. nih.govresearchgate.netoup.com The flexibility of both the ligand and the receptor can be taken into account through methods like supervised molecular dynamics to improve the accuracy of binding predictions. researchgate.net
Computational Approaches to Structure-Activity Relationships (SAR)
The exploration of the structure-activity relationships of this compound and its analogs is crucial for understanding how modifications to its chemical structure could influence its biological effects. Computational models serve as a powerful tool in this endeavor, allowing for the systematic evaluation of a wide range of derivatives.
Quantitative Structure-Activity Relationship (QSAR) modeling for spiro compounds, in general, has proven to be a valuable technique for predicting the biological activity of novel molecules. For a molecule like this compound, a hypothetical QSAR study would involve the generation of a dataset of analogous compounds with varying substituents on the spiro[3.4]octane ring, the amino group, and the propanol (B110389) chain. The biological activity of these compounds against a specific target would then be correlated with their calculated molecular descriptors.
A typical 2D-QSAR model for a series of spiro compounds might take the form of the following equation:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW) + ... + βn(Descriptor n)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity of the compound.
TPSA is the topological polar surface area.
MW is the molecular weight.
β values are the coefficients for each descriptor, determined through regression analysis.
In a hypothetical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields of the aligned molecules would be used to build a predictive model. For instance, a CoMFA model might indicate that bulky, electropositive substituents at a particular position on the spirocyclic core enhance activity.
| QSAR Model Type | Key Descriptors | Predicted Contribution to Activity |
| 2D-QSAR | Lipophilicity (logP), Polar Surface Area (TPSA), Molecular Weight (MW) | Balanced lipophilicity and polarity are often crucial for optimal activity. |
| 3D-QSAR (CoMFA) | Steric Fields, Electrostatic Fields | Defines regions where bulky or charged groups may increase or decrease binding affinity. |
| 3D-QSAR (CoMSIA) | Hydrophobic Fields, Hydrogen Bond Donor/Acceptor Fields | Highlights the importance of specific non-covalent interactions with a target receptor. |
Pharmacophore modeling is instrumental in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would likely include a positively ionizable feature for the primary amine, a hydrogen bond donor/acceptor for the hydroxyl group, and hydrophobic features corresponding to the spiro[3.4]octane core.
Such a model can be used for virtual screening of large compound libraries to identify other molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach has been successfully applied to other classes of spiro compounds to discover novel ligands for various receptors. The process typically involves the generation of a pharmacophore hypothesis based on a set of active compounds, followed by the screening of databases containing millions of molecules.
The workflow for a typical virtual screening campaign would be:
Pharmacophore Model Generation: Based on known active ligands or the receptor binding site.
Database Preparation: Pre-processing of large chemical databases.
Virtual Screening: Filtering the database against the pharmacophore model.
Hit Filtering and Docking: The resulting hits are often further filtered and then docked into the target's binding site to predict their binding mode and affinity.
| Pharmacophoric Feature | Corresponding Moiety in Compound | Potential Interaction |
| Positively Ionizable | Primary Amine | Ionic bond with an acidic residue in the target. |
| Hydrogen Bond Donor/Acceptor | Hydroxyl Group | Hydrogen bonding with polar residues. |
| Hydrophobic Group | Spiro[3.4]octane Core | Van der Waals interactions with nonpolar pockets. |
Prediction of Chemical Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. Methods based on Density Functional Theory (DFT) can be used to calculate various molecular properties that shed light on its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will react. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's chemical stability.
For this compound, the lone pair of electrons on the nitrogen atom of the primary amine is expected to be a major contributor to the HOMO, making this site a likely center for nucleophilic attack. The hydroxyl group can also act as a nucleophile or a proton donor.
Fukui functions are another important tool for predicting regioselectivity. They indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions for this compound, one could predict the most likely sites for various chemical transformations, which is invaluable for planning synthetic routes and understanding potential metabolic pathways.
| Computational Method | Predicted Reactive Site | Type of Reactivity |
| Frontier Molecular Orbital (FMO) Analysis | Nitrogen of the primary amine | Nucleophilic |
| Fukui Function Analysis | Specific carbon or heteroatoms | Site of electrophilic or nucleophilic attack |
| Electrostatic Potential (ESP) Mapping | Oxygen and Nitrogen atoms | Regions of negative potential susceptible to electrophilic attack |
Mechanistic Aspects of Chemical Transformations Involving 5 1 Aminopropan 2 Yl Spiro 3.4 Octan 5 Ol
Reaction Mechanism Elucidation in Spirocyclic Compound Synthesis
The synthesis of the spiro[3.4]octane framework itself is a critical first step in accessing the title compound. One plausible approach involves a palladium-catalyzed domino Heck–direct C–H arylation reaction. acs.org A hypothetical reaction sequence could commence with a suitably substituted cyclopentanone (B42830) and a cyclobutylmethyl halide. The mechanism would likely proceed through a series of well-defined steps, as outlined below.
A potential synthetic route could involve the reaction of a protected aminopropanol-containing precursor with spiro[3.4]octan-5-one. The elucidation of the mechanism for the formation of the spirocyclic core often involves a multi-step process, potentially a Knoevenagel/Michael/cyclization multicomponent domino methodology. unimi.it
Alternatively, a ring-closing metathesis (RCM) strategy could be employed for the construction of the spiro[3.4]octane system. nuph.edu.uaresearchgate.net This would involve a precursor containing two terminal alkene functionalities, which, in the presence of a Grubbs' catalyst, would undergo cyclization to form the spirocyclic core.
Mechanistic Studies of Aminopropanol (B1366323) Formation
The formation of the 1-aminopropan-2-ol (B43004) moiety at the C5 position of the spiro[3.4]octane ring is a key transformation. A likely mechanistic pathway involves the nucleophilic addition of a 1-aminopropan-2-yl organometallic reagent to the carbonyl group of spiro[3.4]octan-5-one. For instance, the reaction could proceed via a Grignard-type reaction where a protected 1-aminopropan-2-ylmagnesium halide attacks the electrophilic carbonyl carbon.
The mechanism would involve the formation of a tetrahedral intermediate, which upon acidic workup, would yield the tertiary alcohol. The stereochemistry of the newly formed chiral center at C5 would be influenced by the facial selectivity of the nucleophilic attack on the spirocyclic ketone.
Investigations into Intramolecular Rearrangements and Cyclizations
The structure of 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol, containing both an amino and a hydroxyl group, presents opportunities for intramolecular reactions. Under acidic conditions, protonation of the tertiary hydroxyl group can lead to the formation of a carbocation at the spiro center. This carbocation could then undergo rearrangement to a more stable species. masterorganicchemistry.comlibretexts.org
One possible rearrangement is a ring expansion of the cyclobutane (B1203170) ring to a cyclopentane (B165970) ring, resulting in a spiro[4.4]nonane system. youtube.com This would be driven by the relief of ring strain in the four-membered ring and the formation of a more stable carbocation. numberanalytics.comlibretexts.org
Furthermore, intramolecular cyclization between the amino group and the spirocyclic core is a plausible transformation. For instance, activation of the hydroxyl group and subsequent nucleophilic attack by the nitrogen atom could lead to the formation of a new heterocyclic ring system. The regioselectivity of such a cyclization would depend on the relative stability of the resulting ring structures. The Hofmann-Löffler reaction provides a precedent for the cyclization of N-halogenated amines to form pyrrolidines or piperidines. wikipedia.org
Catalytic Cycle Analysis in Metal-Catalyzed Reactions
Metal-catalyzed reactions offer a powerful tool for the functionalization of the spiro[3.4]octane scaffold. A hypothetical palladium-catalyzed C-H activation/amination reaction could be envisioned to introduce an additional amino group onto the spirocyclic core. The catalytic cycle for such a transformation would likely involve the following key steps. researchgate.netyoutube.com
The catalytic cycle would be initiated by the formation of an active Pd(0) species. youtube.com Oxidative addition of an aryl halide to the Pd(0) complex would form a Pd(II) intermediate. Subsequent coordination of the spiro[3.4]octane substrate and intramolecular C-H activation would lead to a palladacycle. researchgate.netnih.gov Reductive elimination would then furnish the aminated product and regenerate the Pd(0) catalyst. researchgate.netyoutube.com
Below is an interactive data table illustrating the change in the oxidation state of palladium throughout a hypothetical catalytic cycle:
| Step | Description | Oxidation State of Palladium |
| A | Active Catalyst | 0 |
| B | Oxidative Addition | +2 |
| C | Transmetalation/Coordination | +2 |
| D | Reductive Elimination | 0 |
Role of Intermediates in Reaction Pathways
The reaction pathways of this compound are dictated by the formation and fate of various reactive intermediates. In the context of rearrangements, the stability of carbocation intermediates is paramount. Tertiary carbocations are generally more stable than secondary carbocations, which drives processes like hydride and alkyl shifts. masterorganicchemistry.com
In metal-catalyzed reactions, organopalladium species are key intermediates. The stability and reactivity of these intermediates influence the efficiency and selectivity of the catalytic process. For instance, the formation of a stable palladacycle can facilitate otherwise challenging C-H activation steps. researchgate.net
The following table summarizes the key intermediates and their roles in the discussed transformations:
| Reaction Type | Key Intermediate | Role |
| Rearrangement | Carbocation | Directs the pathway of skeletal reorganization |
| Metal-Catalyzed Amination | Organopalladium Complex | Facilitates bond formation and catalyst turnover |
| Aminopropanol Formation | Tetrahedral Intermediate | Precursor to the final alcohol product |
| Intramolecular Cyclization | Protonated Amine/Alcohol | Activates the molecule for nucleophilic attack |
Structure Activity Relationship Sar Studies of Spirocyclic Aminodiols
Design Principles for Modulating Spiro[3.4]octane Core Interactions
The spiro[3.4]octane core is a key structural feature that imparts a high degree of rigidity and a defined three-dimensional geometry to the molecule. This rigid framework is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The design principles for modulating interactions of this core revolve around leveraging its unique conformational constraints.
Scaffold Rigidity and Pre-organization: The spirocyclic system locks the relative orientation of the substituents, pre-organizing the molecule into a conformation that may be favorable for binding. This reduces the conformational flexibility that is often a challenge in acyclic or monocyclic analogs.
Vectorial Projection of Substituents: The spiro[3.4]octane scaffold projects its functional groups into specific regions of three-dimensional space. Medicinal chemists can exploit this by designing analogs where the positions of the aminopropan-2-yl and hydroxyl groups are systematically varied to probe the topology of a receptor's binding site.
Exploration of Novel Chemical Space: The spiro[3.4]octane motif is considered a bioisostere for more common ring systems, allowing for the exploration of novel chemical space and potentially leading to improved intellectual property positions. Its distinct shape and properties can lead to unique interactions with biological targets that are not achievable with more conventional scaffolds.
Impact of the 1-Aminopropan-2-yl Moiety on Interaction Profiles
The 1-aminopropan-2-yl moiety is a critical component of 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol, significantly influencing its interaction profile. This side chain contains both a primary amine and a stereocenter, each contributing to the molecule's biological activity.
Primary Amine as a Key Interaction Point: The primary amino group can act as a hydrogen bond donor and can also be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in strong electrostatic interactions or ionic bonds with negatively charged residues, such as aspartate or glutamate, in a receptor's binding pocket.
Stereochemistry and Selectivity: The stereocenter at the 2-position of the propan-2-yl group means that the compound can exist as different stereoisomers. These isomers can exhibit different binding affinities and functional activities, as the spatial orientation of the methyl group and the amino group relative to the spiro core will differ, leading to stereospecific interactions with a chiral biological target.
Contributions of the Hydroxyl Group to Molecular Recognition
The hydroxyl group at the 5-position of the spiro[3.4]octane core is another key functional group that plays a significant role in molecular recognition. Its ability to participate in hydrogen bonding is a major determinant of the compound's binding affinity and specificity.
Influence on Solubility and Desolvation: The polar nature of the hydroxyl group enhances the water solubility of the molecule. However, upon binding to a receptor, the hydroxyl group must be desolvated, which incurs an energetic penalty. The net contribution to binding affinity depends on the balance between the favorable hydrogen bonding interactions formed within the binding site and the unfavorable desolvation energy.
Fine-Tuning of Electronic Properties: The electronegative oxygen atom of the hydroxyl group can influence the local electronic environment of the spirocyclic core, which may have subtle effects on other interactions.
Stereochemical Influence on Structure-Activity Relationships
Stereochemistry is a critical factor in the SAR of this compound, which has multiple stereocenters. The absolute configuration of each chiral center can have a profound impact on the biological activity of the compound.
The spirocyclic nature of the core, combined with the chiral centers in the side chain, results in a complex three-dimensional structure. The relative orientation of the substituents is fixed, and different stereoisomers will present a different pharmacophore to the biological target. This can lead to significant differences in binding affinity and efficacy between enantiomers and diastereomers. For instance, one stereoisomer may fit perfectly into a binding pocket, while another may experience steric clashes, preventing effective binding.
Synthesis and Evaluation of Structural Analogs for SAR Derivations
To elucidate the SAR of this compound, the synthesis and biological evaluation of a series of structural analogs are essential. This systematic approach allows for the probing of the importance of each structural feature.
Key modifications could include:
Variation of the Amino Group: N-alkylation, N-acylation, or replacement of the primary amine with other basic groups to probe the requirements for the basic center.
Modification of the Hydroxyl Group: O-alkylation or esterification to assess the importance of the hydrogen bonding capabilities of the hydroxyl group.
Alterations to the Spiro[3.4]octane Core: Synthesis of analogs with different ring sizes (e.g., spiro[3.3]heptane or spiro[4.4]nonane) to understand the impact of the core's geometry and rigidity.
Changes to the Aminopropan-2-yl Side Chain: Variation of the length of the alkyl chain or removal of the methyl group to explore the spatial requirements of the binding pocket.
The synthesized analogs would then be subjected to in vitro and in vivo assays to determine their biological activity. The data obtained from these evaluations would be used to build a comprehensive SAR model.
Rational Design and Optimization Based on SAR Insights
The insights gained from SAR studies provide a foundation for the rational design and optimization of more potent and selective analogs. By understanding which molecular features are critical for activity and which can be modified, medicinal chemists can iteratively improve the properties of the lead compound.
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to rationalize the observed SAR data and to predict the activity of novel, yet-to-be-synthesized compounds. This in silico approach can help prioritize the synthesis of the most promising analogs, thereby accelerating the drug discovery process.
The table below outlines a hypothetical SAR summary based on the evaluation of structural analogs.
| Compound | Modification | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Parent Compound | This compound | 10 | 50 |
| Analog 1 | N-methylated amine | 25 | 120 |
| Analog 2 | O-methylated hydroxyl | 150 | >1000 |
| Analog 3 | Spiro[3.3]heptane core | 50 | 250 |
| Analog 4 | 1-Aminoethyl side chain | 80 | 400 |
This data suggests that the primary amine and the free hydroxyl group are crucial for both binding and functional activity, while the specific geometry of the spiro[3.4]octane core is also important.
Preclinical Pharmacological Research Methodologies for Spirocyclic Aminodiols
In vivo Models for Preclinical Pharmacological Investigations
Methodologies for Investigating Pharmacological Responses in vivo
Until research on “5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol” is conducted and published, a detailed article on its preclinical pharmacology cannot be accurately compiled.
Metabolic Stability and Biotransformation Methodologies
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. A compound that is too rapidly metabolized may not achieve therapeutic concentrations, whereas one that is too stable could accumulate and lead to toxicity. sci-hub.se The study of biotransformation identifies the metabolic pathways a compound undergoes and the resulting metabolites, which may have their own pharmacological or toxicological profiles.
In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting the in vivo behavior of a new chemical entity. mykhailiukchem.org These assays typically involve incubating the test compound with liver-derived systems, such as microsomes or hepatocytes, and monitoring its depletion over time. nih.govresearchgate.net
Liver Microsomes: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. In a typical assay, the compound is incubated with HLM in the presence of the cofactor NADPH to initiate the enzymatic reactions. Samples are taken at various time points, and the concentration of the parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov
Hepatocytes: Cryopreserved or fresh hepatocytes offer a more comprehensive in vitro model as they contain both phase I and phase II metabolic enzymes, as well as transporters. mykhailiukchem.org Assays using suspended hepatocytes follow a similar principle to microsomal assays, providing a more complete picture of a compound's metabolic fate.
For illustrative purposes, the metabolic stability of spiro[3.3]heptane analogues of the anticancer drug Sonidegib was assessed using human liver microsomes. The results from this study highlight how structural modifications to the spirocyclic core can significantly impact metabolic stability.
Table 1: Metabolic Stability of Spiro[3.3]heptane Analogues in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg) |
|---|---|---|
| Sonidegib | 36.6 | 45.4 |
| trans-76 | 1.8 | 935.5 |
| cis-76 | 1.0 | 1683.0 |
Data derived from a study on Sonidegib analogues and is intended for illustrative purposes. nih.gov
Understanding the biotransformation pathways of a drug candidate is crucial for identifying potential drug-drug interactions and understanding the role of metabolites. The primary enzymes involved in drug metabolism are the cytochrome P450 (CYP) superfamily.
The process of identifying metabolic pathways, often termed "metabolite profiling," is typically conducted in parallel with metabolic stability assays. By analyzing the incubation samples from microsomal or hepatocyte assays with high-resolution mass spectrometry, researchers can detect and structurally characterize the metabolites formed.
To pinpoint the specific CYP enzymes responsible for a compound's metabolism, several approaches can be employed:
Recombinant CYP Enzymes: The compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to see which ones deplete the parent compound.
Chemical Inhibition: Known selective inhibitors of specific CYP enzymes are used in HLM incubations. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that enzyme.
While specific data for this compound is not available, it is anticipated that its metabolism would involve common phase I reactions such as hydroxylation on the spirocyclic core or the alkyl chain, followed by phase II conjugation reactions like glucuronidation.
The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. Only the unbound fraction of a drug is free to distribute into tissues, interact with its therapeutic target, and be cleared by metabolic enzymes. Therefore, high plasma protein binding can significantly affect a drug's distribution and clearance.
Several methodologies are used to determine the fraction of a drug that is bound to plasma proteins (fb) and the fraction that is unbound (fu):
Equilibrium Dialysis: This is often considered the gold standard method. It involves a semi-permeable membrane separating a chamber containing the drug in plasma from a chamber with buffer. At equilibrium, the concentration of the unbound drug will be equal on both sides, allowing for the calculation of the bound and unbound fractions.
Ultracentrifugation: In this method, a plasma sample containing the drug is subjected to high-speed centrifugation. The protein-bound drug pellets to the bottom, while the unbound drug remains in the supernatant. The concentration of the drug in the supernatant is then measured to determine the unbound fraction.
Ultrafiltration: This technique uses a semi-permeable membrane to separate the unbound drug from the protein-bound drug by applying centrifugal force or pressure. The concentration of the drug in the filtrate represents the unbound concentration.
The data obtained from these assessments are crucial for the accurate interpretation of in vitro metabolism data and for predicting the in vivo pharmacokinetic profile of a compound like this compound.
Table 2: Common Methodologies for Plasma Protein Binding Assessment
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Equilibrium Dialysis | Diffusion of unbound drug across a semi-permeable membrane until equilibrium is reached. | Gold standard, low potential for experimental artifacts. | Time-consuming, requires larger sample volumes. |
| Ultracentrifugation | Separation of protein-bound drug from unbound drug by high-speed centrifugation. | Conceptually simple, applicable to a wide range of compounds. | Potential for nonspecific binding to the centrifuge tube, can be technically demanding. |
Chemical Biology Applications of 5 1 Aminopropan 2 Yl Spiro 3.4 Octan 5 Ol
Development as a Molecular Probe for Biological Systems
A thorough search of scientific databases and chemical literature reveals no studies dedicated to the development or utilization of 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol as a molecular probe. Molecular probes are essential tools in chemical biology for the investigation of biological processes, and while the spirocyclic and amino alcohol moieties of this compound present interesting possibilities for molecular interactions, no research has been published to explore this potential.
Utilization in Affinity-Based Ligand Discovery
There is no documented use of this compound in affinity-based ligand discovery. This technique, which is a powerful method for identifying and isolating specific binding partners for a target of interest, has not been reported in connection with this particular compound. Consequently, there are no available data on its binding affinity for any biological targets or its performance in screening assays.
Application in Target Validation Studies
Consistent with the absence of data in other areas, the application of this compound in target validation studies is not described in the current body of scientific literature. Target validation is a critical step in the drug discovery process, and the lack of information on this compound's biological activity precludes any discussion of its use in confirming the relevance of a biological target.
Creation of Derivatized Analogs for Conjugation and Imaging
The synthesis and application of derivatized analogs of this compound for the purposes of conjugation and imaging have not been reported. The primary amino group and the hydroxyl group on the molecule would theoretically allow for chemical modification to introduce reporter tags, such as fluorophores or biotin, for use in cellular imaging or biochemical assays. However, no such derivatives or their applications have been described in published research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
